2-Methylpropan-2-ol;pyridine
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Overview
Description
2-Methylpropan-2-ol, also known as tert-butanol, is a tertiary alcohol with the molecular formula (CH₃)₃COH. It is a clear, colorless liquid with a camphor-like odor. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. It is a colorless liquid with a distinct, unpleasant fish-like smell. The combination of 2-Methylpropan-2-ol and pyridine forms a compound that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropan-2-ol can be synthesized through the hydration of isobutene in the presence of sulfuric acid. Another method involves the reaction of acetone with methyl magnesium bromide, followed by hydrolysis . Pyridine can be synthesized through the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde .
Industrial Production Methods: Industrially, 2-Methylpropan-2-ol is produced by the catalytic hydration of isobutene. Pyridine is produced through the reaction of acetaldehyde and ammonia in the presence of an acid catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form tert-butyl hydroperoxide and further to tert-butyl alcohol . Pyridine undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .
Common Reagents and Conditions: Common reagents for the oxidation of 2-Methylpropan-2-ol include potassium permanganate and chromium trioxide. For pyridine, common reagents include nitric acid for nitration and sulfuric acid for sulfonation .
Major Products: The major products formed from the oxidation of 2-Methylpropan-2-ol are tert-butyl hydroperoxide and tert-butyl alcohol. Pyridine derivatives, such as nitropyridine and halopyridine, are formed through electrophilic substitution reactions .
Scientific Research Applications
2-Methylpropan-2-ol is used as a solvent in the production of paints, varnishes, and other coatings. It is also used as an intermediate in the synthesis of other chemicals, such as 2-methylpropan-1,3-diol and 2-methylpropan-2-yl acetate . Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also used as a solvent and reagent in organic synthesis .
Mechanism of Action
2-Methylpropan-2-ol acts as a solvent and a reagent in various chemical reactions. Its mechanism of action involves the formation of hydrogen bonds with other molecules, which facilitates the dissolution and reaction of solutes . Pyridine acts as a nucleophile in many reactions, where it donates a pair of electrons to form a bond with an electrophile .
Comparison with Similar Compounds
2-Methylpropan-2-ol is similar to other tertiary alcohols, such as 2-methylpropan-1-ol and 2-butanol. it is more difficult to oxidize due to the steric hindrance around the hydroxyl group . Pyridine is similar to other nitrogen-containing heterocycles, such as pyrimidine and pyrazine. Its basicity and nucleophilicity make it unique among these compounds .
List of Similar Compounds:- 2-Methylpropan-1-ol
- 2-Butanol
- Pyrimidine
- Pyrazine
Properties
CAS No. |
18021-90-4 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methylpropan-2-ol;pyridine |
InChI |
InChI=1S/C5H5N.C4H10O/c1-2-4-6-5-3-1;1-4(2,3)5/h1-5H;5H,1-3H3 |
InChI Key |
GGEPMWAXNJCOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O.C1=CC=NC=C1 |
Origin of Product |
United States |
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